

Spectroscopic and Synthetic Profile of N-(tert-amyl)oxamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[(1,1-Dimethylpropyl)amino](oxo)acetic acid*

Cat. No.: B1293989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N-(tert-amyl)oxamic acid. Due to the absence of specific experimental literature for this compound, this document leverages data from analogous structures to offer a scientifically grounded projection of its chemical properties. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel oxamic acid derivatives.

Introduction

N-(tert-amyl)oxamic acid is a derivative of oxamic acid featuring a tert-amyl substituent on the amide nitrogen. While oxamic acid and its various N-substituted derivatives have been explored in medicinal chemistry, specific data for the N-tert-amyl variant is not readily available. This guide aims to fill this gap by providing a detailed, albeit predictive, analysis of its spectroscopic characteristics and a robust protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(tert-amyl)oxamic acid. These predictions are based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 13.0	Singlet (broad)	1H	-COOH
~7.8 - 8.2	Singlet (broad)	1H	-NH-
~1.85	Quartet	2H	-CH ₂ -
~1.35	Singlet	6H	-C(CH ₃) ₂
~0.85	Triplet	3H	-CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data for N-(tert-amyl)oxamic acid

Chemical Shift (δ) ppm	Assignment
~162.5	Amide Carbonyl (-CONH-)
~160.0	Carboxylic Acid Carbonyl (-COOH)
~58.0	Quaternary Carbon (-C(CH ₃) ₂)
~35.0	Methylene Carbon (-CH ₂ -)
~27.0	Methyl Carbons (-C(CH ₃) ₂)
~8.5	Methyl Carbon (-CH ₂ CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-(tert-amyl)oxamic acid

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300 (broad)	O-H (Carboxylic Acid)	Stretching
~3200	N-H (Amide)	Stretching
~2970	C-H (Alkyl)	Stretching
~1730	C=O (Carboxylic Acid)	Stretching
~1680	C=O (Amide I)	Stretching
~1550	N-H (Amide II)	Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(tert-amyl)oxamic acid

m/z	Ion
159.0895	[M] ⁺ (Molecular Ion)
114.0970	[M - COOH] ⁺
86.0969	[M - C ₂ O ₃ H] ⁺
72.0813	[C ₅ H ₁₂ N] ⁺

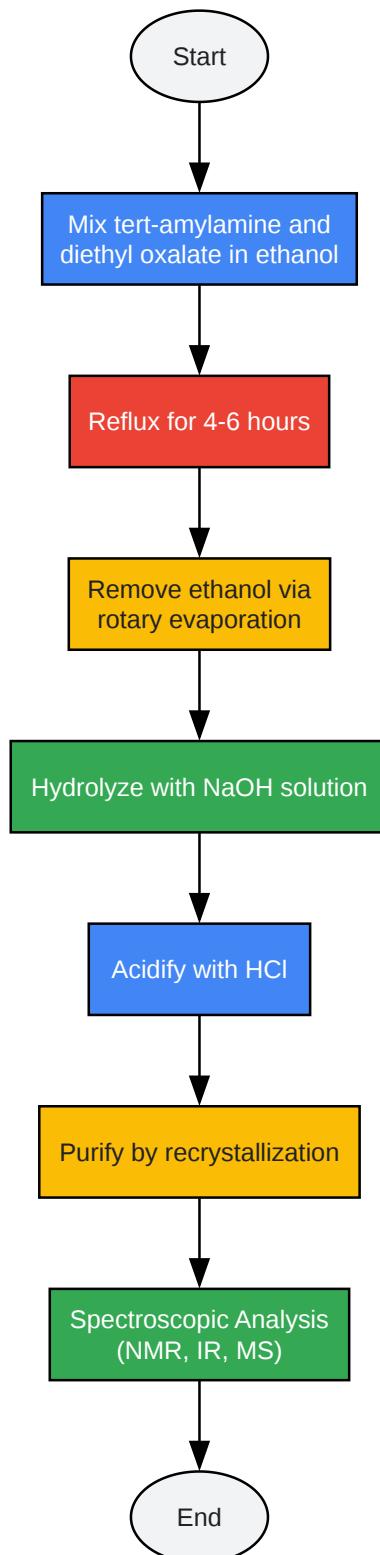
Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of N-(tert-amyl)oxamic acid involves the reaction of tert-amylamine with diethyl oxalate, followed by hydrolysis of the resulting ester.

Materials and Methods

- tert-Amylamine
- Diethyl oxalate
- Ethanol (absolute)

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

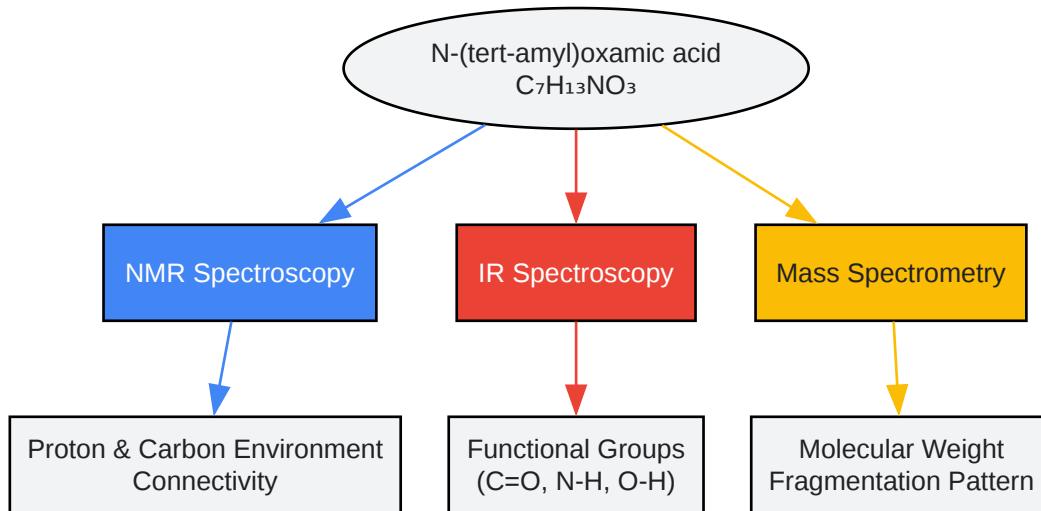

Step-by-Step Procedure

- **Amidation:** In a round-bottom flask, dissolve tert-amylamine (1.0 eq) in absolute ethanol. To this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature with continuous stirring.
- **Reflux:** Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- **Hydrolysis:** To the crude ethyl N-(tert-amyl)oxamate, add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 12-18 hours.
- **Acidification and Extraction:** Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 2M hydrochloric acid. The product, N-(tert-amyl)oxamic acid, will precipitate out. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The collected solid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Visualized Workflows and Relationships

Experimental Workflow

Experimental Workflow for N-(tert-amyl)oxamic acid Synthesis



[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow for N-(tert-amyl)oxamic acid.

Spectroscopic Data Correlation

Correlation of Spectroscopic Data to Molecular Structure

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

This technical guide provides a foundational understanding of the anticipated chemical properties of N-(tert-amyl)oxamic acid. The predicted spectroscopic data and the detailed synthesis protocol offer a solid starting point for researchers to synthesize and characterize this novel compound. The provided workflows and data correlations aim to facilitate a deeper understanding of the experimental and analytical processes involved in the study of new chemical entities.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(tert-amyl)oxamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293989#spectroscopic-data-nmr-ir-mass-spec-for-n-tert-amyl-oxamic-acid\]](https://www.benchchem.com/product/b1293989#spectroscopic-data-nmr-ir-mass-spec-for-n-tert-amyl-oxamic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com